molecular formula C21H15NO3 B12847729 5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione

5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione

Cat. No.: B12847729
M. Wt: 329.3 g/mol
InChI Key: IODHVLXQDPZRSA-UHFFFAOYSA-N
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Description

5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an indole-2,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione typically involves the reaction of 4-benzyloxyaniline with isatin under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the indole-2,3-dione structure. The process can be summarized as follows:

    Starting Materials: 4-benzyloxyaniline and isatin.

    Catalyst: A suitable acid or base catalyst.

    Solvent: Common solvents include ethanol or methanol.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione: Characterized by the presence of a benzyloxy group.

    5-[4-(Methoxy)phenyl]-1H-indole-2,3-dione: Similar structure but with a methoxy group instead of a benzyloxy group.

    5-[4-(Ethoxy)phenyl]-1H-indole-2,3-dione: Similar structure but with an ethoxy group.

Uniqueness

The presence of the benzyloxy group in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

5-(4-phenylmethoxyphenyl)-1H-indole-2,3-dione

InChI

InChI=1S/C21H15NO3/c23-20-18-12-16(8-11-19(18)22-21(20)24)15-6-9-17(10-7-15)25-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23,24)

InChI Key

IODHVLXQDPZRSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC4=C(C=C3)NC(=O)C4=O

Origin of Product

United States

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